molecular formula C15H14O3 B1323783 Ethyl 2-methyl-1-naphthoylformate CAS No. 951888-72-5

Ethyl 2-methyl-1-naphthoylformate

Cat. No.: B1323783
CAS No.: 951888-72-5
M. Wt: 242.27 g/mol
InChI Key: NUQYTOHXWRLOSS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-naphthoylformate is an organic compound with the molecular formula C15H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1-naphthoylformate can be synthesized through the esterification of 2-methyl-1-naphthoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-naphthoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methyl-1-naphthoylformic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-1-naphthoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-naphthoylformate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-methyl-1-naphthoylformate can be compared with other esters and naphthalene derivatives:

These comparisons highlight the unique structural features of this compound, such as the presence of the naphthalene ring, which can influence its chemical reactivity and applications.

Properties

IUPAC Name

ethyl 2-(2-methylnaphthalen-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQYTOHXWRLOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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